(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine
Overview
Description
(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine: is a chiral amine compound that features a pyrrolidine ring attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-methylpentan-2-one.
Formation of Intermediate: The precursor undergoes a series of reactions to form an intermediate compound. This may involve the use of reagents like lithium aluminum hydride for reduction.
Cyclization: The intermediate is then cyclized to form the pyrrolidine ring. This step often requires the use of a strong base like sodium hydride.
Final Product:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Implementing advanced purification methods such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted amines.
Scientific Research Applications
(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-methyl-1-(pyrrolidin-1-yl)butan-2-amine
- (2S)-4-methyl-1-(pyrrolidin-1-yl)hexan-2-amine
- (2S)-4-methyl-1-(pyrrolidin-1-yl)heptan-2-amine
Uniqueness
(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chiral nature and the presence of the pyrrolidine ring make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-4-methyl-1-pyrrolidin-1-ylpentan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCJGXMPQZCGAJ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN1CCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN1CCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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